3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide
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Overview
Description
3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide is an organic compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.7 g/mol . It is known for its unique structure, which includes a phthalimide core substituted with a 4-chlorophenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide typically involves the reaction of phthalic anhydride with 4-chloroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The mixture is heated to promote the formation of the imide bond, resulting in the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalimide derivatives.
Reduction: Reduction reactions can convert the imide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalimide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Chlorophthalim: 2-(4-chloro-phenyl)-4,5,6,7-tetrahydro-isoindole-1,3-dione
Chlorphthalim: 2-(4-Chloro-phenyl)-4,5,6,7-tetrahydro-isoindole-1,3-dione
Uniqueness
3,4,5,6-Tetrahydro-N-(4-chlorophenyl)phthalimide is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
39985-63-2 |
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Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8H,1-4H2 |
InChI Key |
MJQBFSWPMMHVSM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl |
88402-43-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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